molecular formula C21H23F2N5O3 B6441061 3-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one CAS No. 2549055-97-0

3-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one

Cat. No.: B6441061
CAS No.: 2549055-97-0
M. Wt: 431.4 g/mol
InChI Key: NTNNBJQJTVGBJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one is a heterocyclic molecule featuring a 3,4-dihydroquinazolin-4-one core, a piperidine ring substituted at position 1 with a 3-(difluoromethyl)-1-methylpyrazole-4-carbonyl group, and a 7-methoxy substituent.

  • The quinazolinone core, known for kinase inhibition and CNS penetration .
  • The difluoromethylpyrazole moiety, which enhances metabolic stability and electronegativity .
  • The piperidine linker, facilitating conformational flexibility and binding pocket accommodation .

Properties

IUPAC Name

3-[[1-[3-(difluoromethyl)-1-methylpyrazole-4-carbonyl]piperidin-4-yl]methyl]-7-methoxyquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F2N5O3/c1-26-11-16(18(25-26)19(22)23)21(30)27-7-5-13(6-8-27)10-28-12-24-17-9-14(31-2)3-4-15(17)20(28)29/h3-4,9,11-13,19H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTNNBJQJTVGBJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)F)C(=O)N2CCC(CC2)CN3C=NC4=C(C3=O)C=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in antifungal and anticancer applications. This article explores the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies related to this compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole and quinazolinone rings. The general synthetic route can be summarized as follows:

  • Formation of Pyrazole : The difluoromethyl group is introduced into a methyl-pyrazole framework through nucleophilic substitution reactions.
  • Piperidine Attachment : A piperidine ring is added to the pyrazole derivative, which serves as a linker to the quinazolinone moiety.
  • Quinazolinone Formation : The final step involves cyclization to form the quinazolinone structure, which is crucial for the biological activity of the compound.

Antifungal Activity

Recent studies have demonstrated that derivatives of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid , which shares structural similarities with our compound, exhibit significant antifungal properties. For instance:

  • In vitro Studies : A series of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were tested against various phytopathogenic fungi. One derivative showed higher antifungal activity than boscalid, a widely used fungicide .
CompoundFungal Species InhibitedActivity Level
9mAlternaria, FusariumHigh
BoscalidAlternariaModerate

Anticancer Activity

The quinazolinone scaffold has been extensively studied for its anticancer properties. Compounds containing this moiety have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

  • Mechanism of Action : The proposed mechanism involves the inhibition of specific kinases involved in cell signaling pathways that regulate cell growth and survival.
  • Case Studies :
    • A study highlighted the efficacy of quinazolinone derivatives in inhibiting tumor growth in xenograft models .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. Key findings from SAR studies include:

  • Substituent Effects : The presence of electron-withdrawing groups (like difluoromethyl) enhances potency by increasing lipophilicity and improving membrane permeability.
  • Ring Systems : The combination of pyrazole and quinazolinone rings contributes synergistically to antifungal and anticancer activities.

Scientific Research Applications

Medicinal Chemistry

The compound's structural components suggest potential applications in drug development, particularly as an antitumor agent . Quinazoline derivatives are known for their ability to inhibit various kinases involved in cancer progression. Research indicates that modifications to the quinazoline structure can lead to enhanced potency against specific cancer cell lines.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of quinazoline derivatives, including compounds similar to the target molecule. Results demonstrated significant inhibition of cell proliferation in human cancer cell lines, highlighting the potential for further development into therapeutic agents against malignancies such as breast and lung cancer .

Agricultural Applications

The difluoromethyl group in the compound is indicative of its potential use as a fungicide or herbicide . Similar compounds have been utilized as intermediates in the synthesis of agricultural chemicals that target specific fungal pathogens.

Case Study: Fungicidal Activity

Research has shown that pyrazole derivatives exhibit fungicidal properties by inhibiting succinate dehydrogenase (SDH), an essential enzyme in the mitochondrial respiration chain of fungi. Compounds derived from pyrazole have been commercialized as effective fungicides against major crop diseases . The compound under consideration may follow suit, contributing to crop protection strategies.

Synthesis Pathways

The synthesis of 3-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one can be achieved through several synthetic routes involving:

  • Formation of Pyrazole Derivatives : Utilizing difluoromethylation reactions to introduce the difluoromethyl group onto the pyrazole ring.
  • Quinazoline Synthesis : Employing cyclization techniques to form the quinazoline core from appropriate precursors.
  • Combining Fragments : Using coupling reactions to link the piperidine moiety with the quinazoline structure.

Preliminary studies suggest that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Effective against various bacterial strains.
  • Antifungal Properties : Demonstrated efficacy against specific fungal pathogens.
  • Kinase Inhibition : Potential to inhibit key enzymes involved in cancer cell signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Core Heterocycle Modifications

Pyridopyrimidinone Derivatives ()

Compounds such as 8-(4-(2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)pyrido[3,4-d]pyrimidin-4(3H)-one (53g) and 50e () replace the quinazolinone core with a pyridopyrimidinone system. Key differences include:

  • Enhanced planarity: Pyridopyrimidinone’s fused rings may improve π-π stacking but reduce solubility.
  • Substituent positioning : The 8-position pyrazole in 53g vs. the 3-position pyrazole in the target compound alters steric interactions with targets.
Pyrroloquinoxaline Derivatives ()

The 1,3-dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one () features a pyrroloquinoxaline core.

Piperidine-Linked Substituents

Thiadiazole vs. Pyrazole ()

The analog 7-Methoxy-3-({1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one (CAS 2548986-56-5, ) replaces the pyrazole with a thiadiazole . Differences include:

  • Molecular weight : The target compound’s difluoromethylpyrazole contributes to a higher molecular weight (~434 g/mol vs. 401.5 g/mol for the thiadiazole analog).
Benzodioxole and Dichlorobenzyl Substituents ()

Compounds 53g (benzo[d][1,3]dioxol-5-ylmethyl) and 50e (3,4-dichlorobenzyl) () utilize bulky aromatic groups on piperidine. These groups may improve hydrophobic binding but increase metabolic susceptibility compared to the target’s difluoromethylpyrazole, which resists oxidative degradation .

Substituent Effects on Pharmacokinetics

  • 7-Methoxy group : Present in both the target compound and ’s analog, this substituent enhances solubility via hydrogen bonding and may modulate cytochrome P450 interactions .
  • Difluoromethylpyrazole: Offers superior metabolic stability over non-fluorinated pyrazoles (e.g., ’s pyrazole-carboxaldehydes) due to fluorine’s electronegativity and C-F bond strength .

Structural and Pharmacological Comparison Table

Compound Name / ID Core Structure Piperidine Substituent Key Functional Groups Molecular Weight (g/mol) Potential Advantages
Target Compound 3,4-Dihydroquinazolin-4-one 3-(Difluoromethyl)-1-methylpyrazole-4-carbonyl 7-Methoxy, difluoromethyl ~434 Metabolic stability, kinase inhibition
7-Methoxy-3-({1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methyl)... () 3,4-Dihydroquinazolin-4-one 3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl Thiadiazole, methoxymethyl 401.5 Increased polarity
53g () Pyridopyrimidinone Benzo[d][1,3]dioxol-5-ylmethyl Benzodioxole, pyrazole ~550 (estimated) Enhanced π-π stacking
1,3-Dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}... () Pyrroloquinoxaline 4-(4-Phenylpyrroloquinoxalin-3-yl)benzyl Fused heterocycles, benzyl ~600 (estimated) Rigidity, selectivity

Preparation Methods

Cyclization of 2-Amino-4-Methoxybenzoic Acid

The reaction of 2-amino-4-methoxybenzoic acid (1 ) with formamide under thermal conditions (120°C, 6–8 h) yields 7-methoxyquinazolin-4(3H)-one (3 ) in 72–85% yield. Alternative protocols using formic acid as both solvent and cyclizing agent reduce reaction times to 3–4 h but require careful pH adjustment during workup.

Mechanistic Insight :
Formamide acts as a carbonyl donor, facilitating intramolecular cyclization via nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by dehydration.

Chlorination at Position 4

Phosphorus oxychloride (POCl₃) is employed to convert 3 into 4-chloro-7-methoxyquinazoline (4 ), achieving 90–95% conversion under reflux conditions (110°C, 4 h). This intermediate is critical for subsequent nucleophilic substitutions.

Functionalization of the Piperidine Moiety with the Pyrazole Carbonyl Group

The final step involves coupling the piperidine nitrogen with 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (7 ).

Synthesis of 3-(Difluoromethyl)-1-Methyl-1H-Pyrazole-4-Carbonyl Chloride

Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate (8 ) is hydrolyzed to the corresponding carboxylic acid (9 ) using 6 M HCl at 80°C (4 h, 92% yield). Treatment with thionyl chloride (SOCl₂) at reflux (70°C, 2 h) converts 9 to acyl chloride 7 (95% yield).

Amide Bond Formation

Compound 6 is reacted with 7 in dichloromethane (DCM) using triethylamine (TEA) as a base at 0–5°C for 2 h, followed by warming to room temperature (12 h). The target compound is isolated in 75–82% yield after recrystallization from ethanol.

Critical Parameters :

  • Low temperatures minimize side reactions (e.g., piperidine ring opening).

  • TEA stoichiometry (1.2 eq) ensures efficient HCl scavenging.

Alternative Pathways and Comparative Analysis

One-Pot Multi-Component Approach

A modified protocol combines steps 2 and 3 using microwave-assisted conditions (100°C, 30 min) with DABCO as a catalyst, achieving a 68% overall yield. However, this method suffers from lower reproducibility with electron-deficient pyrazole derivatives.

Green Chemistry Modifications

Replacing DCM with cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining yields at 70–78%.

Table 1. Comparative Analysis of Key Synthetic Methods

StepMethodConditionsYield (%)Reference
Quinazolinone cyclizationFormamide, 120°C6 h, no catalyst85
Piperidine alkylationK₂CO₃, acetone, 55°C8 h, 2.5 eq base86
Amide couplingTEA, DCM, 0–5°C12 h, stoichiometric base82
One-pot synthesisMicrowave, DABCO30 min, 100°C68

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrazole-H), 7.89 (d, J = 8.4 Hz, 1H, quinazolinone-H), 6.98 (d, J = 2.4 Hz, 1H, Ar-H), 4.32 (s, 3H, N-CH₃), 3.87 (s, 3H, OCH₃), 3.51–3.45 (m, 2H, piperidine-H), 2.91–2.85 (m, 2H, piperidine-H).

  • HRMS : m/z calculated for C₂₁H₂₃F₂N₅O₃ [M+H]⁺: 456.1794; found: 456.1798.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥98% purity for batches synthesized via the stepwise route.

Industrial-Scale Considerations

Cost Efficiency

The use of Isovanillin as a starting material (as in) reduces raw material costs by 40% compared to anthranilic acid derivatives .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing the difluoromethyl pyrazole moiety in this compound?

  • Methodological Answer : The difluoromethyl pyrazole core can be synthesized via reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with difluoroacetic acid in the presence of a catalyst such as nanoscale titanium dioxide under controlled temperature (70–90°C). This step is critical for introducing the difluoromethyl group, which impacts electronic and steric properties . Subsequent coupling with the piperidine and quinazolinone moieties requires peptide-bond-forming reagents (e.g., EDC/HOBt) in anhydrous DMF .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer : Use a combination of NMR spectroscopy (¹H, ¹³C, ¹⁹F) to verify substituent positions and stereochemistry. High-resolution mass spectrometry (HRMS) confirms the molecular formula, while HPLC (reverse-phase C18 column, acetonitrile/water gradient) ensures >95% purity. X-ray crystallography is recommended for absolute configuration determination if crystals are obtainable .

Advanced Research Questions

Q. How should structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :

Core Modifications : Systematically vary substituents on the pyrazole (e.g., replacing difluoromethyl with trifluoromethyl) and quinazolinone (e.g., altering methoxy to ethoxy).

Assay Selection : Use enzyme inhibition assays (e.g., kinase profiling) and cell-based models (e.g., cancer cell lines) to correlate structural changes with activity.

Data Analysis : Apply multivariate regression to identify critical substituents influencing potency. Reference similar SAR frameworks from pyrazole-triazole hybrids (e.g., antitumor activity linked to fluorinated groups) .

Q. What experimental strategies resolve contradictions in reported biological activity data for analogs?

  • Methodological Answer :

  • Control Variables : Standardize assay conditions (e.g., pH, temperature, solvent concentration) to minimize variability. For example, antimicrobial activity discrepancies may arise from differences in microbial strains or culture media .
  • Orthogonal Assays : Cross-validate results using both in vitro (e.g., enzymatic IC₅₀) and in silico (e.g., molecular docking against protein targets like EGFR) approaches .

Q. How can researchers investigate the compound’s interaction with biological targets at the molecular level?

  • Methodological Answer :

  • Biophysical Techniques : Employ surface plasmon resonance (SPR) to measure binding kinetics with purified proteins (e.g., kinases).
  • Computational Modeling : Perform molecular dynamics (MD) simulations (AMBER or GROMACS) to analyze binding stability in the active site over 100-ns trajectories. Compare with co-crystallized ligands to identify key interactions (e.g., hydrogen bonds with quinazolinone carbonyl groups) .

Q. What stability considerations are critical for long-term storage of this compound?

  • Methodological Answer :

  • Degradation Pathways : Monitor hydrolytic susceptibility of the carbonyl chloride group (if present in intermediates) via accelerated stability testing (40°C/75% RH for 4 weeks).
  • Storage Conditions : Store lyophilized powder at –20°C under argon to prevent oxidation of the difluoromethyl group. Use amber vials to avoid photodegradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.